molecular formula C13H16N2O3S B12522022 propyl 4-(furan-2-yl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate

propyl 4-(furan-2-yl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate

Cat. No.: B12522022
M. Wt: 280.34 g/mol
InChI Key: KUATTYKEUFBNDI-UHFFFAOYSA-N
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Description

Propyl 4-(furan-2-yl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate is a complex organic compound that features a furan ring, a pyrimidine ring, and a sulfanylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl 4-(furan-2-yl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of a furan derivative with a pyrimidine precursor under controlled conditions. The reaction may involve the use of catalysts such as acids or bases to facilitate the formation of the desired product. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Propyl 4-(furan-2-yl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The sulfanylidene group can be reduced to form thiol derivatives.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted pyrimidines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, typically under basic conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.

Scientific Research Applications

Propyl 4-(furan-2-yl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its anti-inflammatory and antimicrobial properties.

    Materials Science: The compound’s unique structural features make it a candidate for use in the development of novel materials with specific electronic and optical properties.

    Biological Research: It is studied for its interactions with biological macromolecules, providing insights into its potential as a biochemical probe.

Mechanism of Action

The mechanism by which propyl 4-(furan-2-yl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate exerts its effects involves its interaction with specific molecular targets. The furan and pyrimidine rings can interact with enzymes and receptors, modulating their activity. The sulfanylidene group can form covalent bonds with nucleophilic sites on proteins, altering their function. These interactions can affect various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxylic acid derivatives: These compounds share the furan ring structure and exhibit similar chemical reactivity.

    Pyrimidine-5-carboxylate derivatives: These compounds have the pyrimidine ring and carboxylate group, making them structurally related.

    Thioamide derivatives: Compounds with the sulfanylidene group exhibit similar chemical properties and reactivity.

Uniqueness

Propyl 4-(furan-2-yl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate is unique due to the combination of its structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H16N2O3S

Molecular Weight

280.34 g/mol

IUPAC Name

propyl 4-(furan-2-yl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C13H16N2O3S/c1-3-6-18-12(16)10-8(2)14-13(19)15-11(10)9-5-4-7-17-9/h4-5,7,11H,3,6H2,1-2H3,(H2,14,15,19)

InChI Key

KUATTYKEUFBNDI-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=C(NC(=S)NC1C2=CC=CO2)C

Origin of Product

United States

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